4-Methylracephedrine
Description
4-Methylracephedrine (systematic name: d,l-4-Methylephedrine.HCl) is a synthetic phenethylamine derivative structurally related to ephedrine and pseudoephedrine. It is recognized as a metabolite of mephedrone (4-methylmethcathinone), a psychoactive substance with stimulant properties . The compound features a methyl substitution at the fourth position of the phenyl ring and exists as a hydrochloride salt, enhancing its stability and solubility in pharmaceutical formulations. Its molecular formula is C₁₁H₁₇NO·HCl, with a molecular weight of 215.72 g/mol (base: 179.26 g/mol + HCl: 36.46 g/mol) . While primarily used as a reference standard in analytical toxicology, its pharmacological profile—particularly its adrenergic receptor interactions—remains understudied compared to its parent compound, mephedrone.
Properties
CAS No. |
122272-56-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1 |
InChI Key |
DUESQFQLBNOCIT-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC)O |
Origin of Product |
United States |
Preparation Methods
- The synthetic route for 4-Methylracephedrine involves several steps:
- Start with butanone (also known as methyl ethyl ketone ).
- React butanone with ethyl nitrite to form butanone oxime .
- Reduce butanone oxime to obtain 4-Methylracephedrine .
- Industrial production methods may vary, but the above steps outline the basic synthesis.
Chemical Reactions Analysis
- 4-Methylracephedrine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
Oxidation: Can be oxidized using reagents like or .
Reduction: Reduction can be achieved using or .
Substitution: Undergoes substitution reactions with halogens (e.g., or ).
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Investigated for potential pharmacological effects.
Medicine: Limited research, but it may have applications in cardiovascular health.
Industry: Not widely used industrially due to its limited availability.
Mechanism of Action
- The exact mechanism remains unclear due to the lack of extensive studies.
- It likely interacts with receptors or enzymes involved in cardiovascular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-Methylracephedrine and analogous compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Activity |
|---|---|---|---|---|
| 4-Methylracephedrine | C₁₁H₁₇NO·HCl | 215.72 | Phenethylamine backbone, 4-methylphenyl substitution | Adrenergic agonist (presumed), mild CNS stimulant |
| 4-Methylethcathinone.HCl | C₁₂H₁₇NO·HCl | 227.73 | Cathinone backbone, β-keto group, 4-methyl substitution | Potent NDRI (norepinephrine-dopamine reuptake inhibitor) |
| Ephedrine | C₁₀H₁₅NO·HCl | 201.69 | Phenethylamine, 1-methylamino, 2-hydroxy substitution | α/β-adrenergic agonist, bronchodilator |
| Mephedrone (4-MMC) | C₁₁H₁₅NO·HCl | 213.70 | β-keto amphetamine, 4-methyl substitution | Serotonin-norepinephrine-dopamine releasing agent |
Key Observations :
Metabolic and Analytical Comparisons
- Metabolism: 4-Methylracephedrine is a minor metabolite of mephedrone, formed via hepatic N-demethylation. In contrast, 4-Methylethcathinone undergoes extensive phase I metabolism (reduction of the β-keto group) to yield inactive metabolites .
- Analytical Detection: Both compounds are quantified using liquid chromatography-mass spectrometry (LC-MS). However, 4-Methylracephedrine requires derivatization for gas chromatography (GC) analysis due to its polar hydroxyl group, whereas 4-Methylethcathinone is amenable to GC without modification .
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